REACTION_CXSMILES
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S(O)(O)(=O)=O.[NH2:6][C:7]1[N:8]=[C:9]([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][C:16]=2[O:21][CH2:22][CH2:23][CH3:24])[NH:10][C:11](=[O:14])[C:12]=1[NH2:13].S(=O)(=O)(O)O.[CH:30](N)=O>>[CH2:22]([O:21][C:16]1[CH:17]=[CH:18][CH:19]=[CH:20][C:15]=1[C:9]1[N:8]=[C:7]2[C:12](=[N:13][CH:30]=[N:6]2)[C:11](=[O:14])[N:10]=1)[CH2:23][CH3:24] |f:0.1|
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Name
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4,5-diamino-2-(2-propoxyphenyl)pyrimidin-6-one sulphate
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Quantity
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1.5 g
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Type
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reactant
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Smiles
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S(=O)(=O)(O)O.NC=1N=C(NC(C1N)=O)C1=C(C=CC=C1)OCCC
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Name
|
|
Quantity
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0 (± 1) mol
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Type
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reactant
|
Smiles
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S(O)(O)(=O)=O
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Name
|
|
Quantity
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15 mL
|
Type
|
reactant
|
Smiles
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C(=O)N
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
was heated in an oil bath (temp. 190°-200° C.) for 70 minutes
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Duration
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70 min
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Type
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TEMPERATURE
|
Details
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When cool the mixture
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Type
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FILTRATION
|
Details
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was filtered
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Type
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WASH
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Details
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the collected solid was washed with ethanol
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Type
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CUSTOM
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Details
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to give a crude product (1.1 g), m.p. 254°-259° C., which
|
Type
|
CUSTOM
|
Details
|
was recrystallised from ethanol
|
Name
|
|
Type
|
product
|
Smiles
|
C(CC)OC1=C(C=CC=C1)C1=NC(C2=NC=NC2=N1)=O
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |